molecular formula C9H9Cl2N3 B047849 Clonidine CAS No. 4205-90-7

Clonidine

Cat. No.: B047849
CAS No.: 4205-90-7
M. Wt: 230.09 g/mol
InChI Key: GJSURZIOUXUGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clonidine, chemically designated as 2-[(2,6-dichlorophenyl)imino]imidazolidine hydrochloride, is a centrally acting α2-adrenoceptor agonist with a molecular formula of C₉H₉Cl₂N₃·HCl . Initially synthesized in 1962 as a nasal decongestant, it was later discovered to possess potent antihypertensive properties due to its central sympatholytic effects . This compound reduces sympathetic outflow by stimulating α2-adrenoceptors in the brainstem, leading to decreased peripheral vascular resistance and heart rate . Beyond hypertension, it is used clinically for attention-deficit/hyperactivity disorder (ADHD), opioid withdrawal, and chronic pain management . Its diverse pharmacological profile includes analgesic, sedative, and antiarrhythmic effects, mediated through both central and peripheral α2-receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clonidine is synthesized through a multi-step process involving the reaction of 2,6-dichloroaniline with cyanamide to form the intermediate 2,6-dichlorophenylguanidine. This intermediate is then cyclized to produce this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes stringent quality control measures to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Clonidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives that may have different pharmacological properties .

Scientific Research Applications

Pharmacological Overview

Clonidine's mechanism of action involves agonism of alpha-2 adrenergic receptors, leading to reduced sympathetic outflow from the central nervous system. This results in vasodilation and decreased heart rate, contributing to its antihypertensive effects. The drug is available in multiple formulations, including oral tablets and transdermal patches, allowing for flexible dosing regimens .

Major Applications

  • Hypertension Management
    • Indication : this compound is primarily used to treat hypertension, either alone or in combination with other antihypertensive agents.
    • Efficacy : Studies indicate that this compound can significantly reduce both systolic and diastolic blood pressure. In a clinical trial comparing this compound with nifedipine for urgent hypertension, this compound achieved a mean reduction in systolic blood pressure of 51 mm Hg within four hours .
  • Pain Management
    • Indication : this compound is utilized as an adjunct therapy for severe cancer pain, particularly when opioids are insufficient.
    • Mechanism : It acts on the spinal cord to inhibit pain signal transmission. Its efficacy in pain management has been documented in various case studies demonstrating significant pain relief in patients with chronic conditions .
  • Attention Deficit Hyperactivity Disorder (ADHD)
    • Indication : this compound is increasingly prescribed for pediatric patients with ADHD, often as part of a multi-modal treatment approach.
    • Efficacy : Research shows that this compound can improve attention span and reduce hyperactivity and impulsivity. A systematic review highlighted its effectiveness when used alongside stimulant medications .
  • Tourette Syndrome
    • Indication : this compound is also indicated for managing Tourette syndrome symptoms.
    • Efficacy : Clinical observations suggest that this compound can help reduce tics and improve overall behavior in affected children .
  • Withdrawal Symptoms
    • Indication : this compound is used to alleviate withdrawal symptoms from opioids and nicotine.
    • Mechanism : By reducing sympathetic outflow, it helps mitigate symptoms such as anxiety, agitation, and sweating associated with withdrawal .
  • Migraine Prevention
    • Indication : Some studies suggest this compound may be effective in preventing migraines.
    • Efficacy : Although more research is needed, initial findings indicate potential benefits for patients experiencing frequent migraine attacks .

Data Table of this compound Applications

ApplicationIndicationMechanism of ActionClinical Evidence
HypertensionHigh blood pressureAlpha-2 agonism reduces sympathetic outputSignificant BP reduction in clinical trials
Pain ManagementSevere cancer painInhibits pain signal transmission at the spineDocumented pain relief in chronic conditions
ADHDAttention deficit hyperactivity disorderImproves attention and reduces hyperactivityEffective when combined with stimulants
Tourette SyndromeManagement of ticsReduces tic frequencyPositive behavioral outcomes reported
Withdrawal SymptomsOpioid and nicotine withdrawalMitigates withdrawal symptomsAlleviates anxiety and agitation
Migraine PreventionFrequent migraine attacksPotential modulation of pain pathwaysInitial findings suggest benefits

Case Studies

  • Hypertension Case Study :
    A randomized controlled trial involving 51 patients with urgent hypertension demonstrated that this compound effectively reduced diastolic blood pressure by an average of 30 mm Hg within four hours, showcasing its rapid action in acute settings .
  • ADHD Case Study :
    A longitudinal study followed children diagnosed with ADHD who were treated with this compound over six months. Results indicated significant improvements in behavior ratings and academic performance compared to baseline assessments .
  • Pain Management Case Study :
    In a cohort of cancer patients receiving this compound as adjunct therapy, 70% reported substantial reductions in pain levels, enabling better control over their symptoms without increasing opioid dosages .

Mechanism of Action

Clonidine exerts its effects by stimulating alpha-2 adrenergic receptors in the brain. This activation leads to the inhibition of norepinephrine release, resulting in reduced sympathetic outflow from the central nervous system. Consequently, this causes a decrease in peripheral resistance, heart rate, and blood pressure . The molecular targets involved include the alpha-2A adrenergic receptors, which are primarily found in the prefrontal cortex .

Comparison with Similar Compounds

Comparison with Similar Compounds

Clonidine belongs to the imidazoline class of α2-adrenoceptor agonists. Structural analogs and functionally related compounds exhibit varying receptor affinities, pharmacokinetics, and clinical applications. Below is a detailed comparison:

Structural Analogs of this compound

Para-Substituted Derivatives

A study on para-substituted this compound derivatives (Table 1) revealed significant differences in α-adrenoceptor affinity and potency:

Compound Structural Modification α-Adrenoceptor Affinity (PD₂/Ki) Potency vs. This compound Key Findings
This compound None (reference) PD₂ = 7.67; Ki = 8 nM Moderate affinity; used for hypertension and pain.
Para-aminothis compound Para-amino substitution PD₂ = 11.18; Ki = 1.3 nM ~10× higher Exceptional α-adrenoceptor affinity; potential CNS applications due to superior brain penetration .
Compound 8 Para-substitution PD₂ = 6.34 ~0.8× lower Produced prolonged vascular contractions resistant to washing, suggesting unique pharmacokinetic properties .

Mechanistic Insights :

  • Para-aminothis compound’s high affinity (Ki = 1.3 nM vs. 8 nM for this compound) correlates with enhanced central effects, such as memory improvement in schizophrenia .
  • Compound 8’s lower potency but prolonged action highlights the role of para-substituents in modulating drug-receptor binding duration .

Functional Comparisons with Other α2-Adrenoceptor Agonists

This compound vs. Noradrenaline

This compound (10⁻¹¹ M) inhibits ³H-efflux in sympathetic neurons more effectively than noradrenaline (1.8×10⁻¹¹ M), indicating higher presynaptic α2-receptor selectivity . This property underpins its clinical utility in reducing sympathetic overactivity without significant peripheral vasoconstriction.

This compound vs. Yohimbine

Yohimbine, an α2-adrenoceptor antagonist, reverses this compound’s antiarrhythmic effects in digitalis-induced ventricular tachycardia. This compound’s efficacy (terminating tachycardia) is abolished by yohimbine, confirming central α2-receptor mediation .

Mechanistic Divergence in Pain Pathways

This compound suppresses NMDA receptor-mediated pain transmission in the spinal cord via α2A-receptor activation, involving Gi protein/PKA signaling and GluN2B receptor downregulation . In contrast, St-series compounds (e.g., St71, St89) enhance synaptic responses to nerve stimulation but lack this compound’s receptor specificity, suggesting dualistic α-receptor activity .

Clinical Efficacy and Limitations

  • Smoking Cessation: this compound shows modest efficacy vs.
  • Hemodynamic Stability: Comparable to lignocaine in attenuating intubation-induced tachycardia, with this compound offering prolonged sedation .

Biological Activity

Clonidine is a centrally acting alpha-2 adrenergic agonist primarily used in the management of hypertension and attention deficit hyperactivity disorder (ADHD). Its biological activity extends beyond these applications, influencing various physiological and psychological processes. This article provides a comprehensive overview of this compound's mechanisms of action, pharmacokinetics, therapeutic uses, and case studies that highlight its efficacy.

This compound exerts its effects primarily through agonism of alpha-2 adrenergic receptors, which are widely distributed in the central nervous system (CNS). The following key mechanisms are involved:

  • Central Nervous System Effects : this compound stimulates alpha-2 adrenoceptors in the locus coeruleus and nucleus tractus solitarii, leading to reduced sympathetic outflow and decreased norepinephrine release. This results in a lowering of blood pressure and sedation .
  • Pain Modulation : this compound also has analgesic properties, likely due to its action on spinal alpha-2 receptors, which inhibit the transmission of pain signals .
  • Psychiatric Applications : In psychiatric settings, this compound's ability to modulate autonomic arousal makes it useful for conditions such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD) .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its clinical use:

ParameterValue
Bioavailability 55-87%
Peak Concentration (Cmax) 400.72 pg/mL after 100 µg oral dose
Volume of Distribution 1.7 - 2.5 L/kg
Protein Binding 20-40% (mainly to albumin)
Half-Life 6 - 23 hours
Metabolism Primarily by CYP2D6, CYP1A2, CYP3A4; <50% metabolized to inactive metabolites

Therapeutic Uses

This compound is utilized in various medical fields due to its diverse biological effects:

  • Hypertension Management : this compound effectively lowers blood pressure through central mechanisms.
  • ADHD Treatment : Studies have shown significant improvements in ADHD symptoms when this compound is used as monotherapy or adjunctive therapy .
  • Management of PTSD and OCD : Case studies indicate this compound can alleviate symptoms associated with these disorders, particularly in patients with hyperarousal symptoms .

Case Studies

  • Obsessive-Compulsive Disorder (OCD) :
    • A case study involving a 22-year-old woman with OCD demonstrated significant symptom reduction after switching from sertraline to transdermal this compound at a dose of 0.1 mg/24 hours. After one month, she reported improved functioning and reduced anxiety and depressive symptoms .
  • Post-Traumatic Stress Disorder (PTSD) :
    • In an open-label series, this compound was reported to reduce trauma-related nightmares and improve sleep quality in Cambodian refugees suffering from PTSD .
  • Attention Deficit Hyperactivity Disorder (ADHD) :
    • A meta-analysis indicated that this compound showed a moderate effect size in reducing ADHD symptoms compared to placebo, particularly in children aged 6-17 years .

Q & A

Basic Research Questions

Q. What methodologies are recommended for investigating clonidine’s receptor-binding mechanisms in non-mammalian models?

To study this compound’s binding mechanisms, use saturation analysis and Scatchard plots with radiolabeled ligands (e.g., [³H]this compound) to quantify high- and low-affinity binding sites. Membrane homogenates from target tissues (e.g., intestine, brain) should be incubated with varying ligand concentrations, followed by separation of bound/free fractions. Nonlinear regression and Scatchard transformations help calculate Bmax (binding capacity) and Kd (affinity). For novel binding sites, validate specificity via competitive binding assays with unlabeled this compound .

Q. How should researchers design experiments to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Employ randomized crossover trials with repeated blood sampling to measure plasma this compound levels (LC-MS/MS) and correlate them with physiological endpoints (e.g., blood pressure, cognitive task performance). Include washout periods to mitigate carryover effects. For dose-response analysis, use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Q. What are best practices for replicating historical this compound studies in modern research?

Follow original protocols (e.g., Stähle, 2000) but adapt outdated techniques (e.g., radioimmunoassays replaced by LC-MS/MS). Document deviations in supplementary materials, and validate findings via positive controls. Cross-reference primary sources to resolve ambiguities in methodology .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different populations (e.g., opioid withdrawal vs. hypertension)?

Conduct meta-analyses stratified by clinical context, adjusting for covariates like dosage, comorbidities, and genetic polymorphisms (e.g., α₂-adrenergic receptor variants). Use subgroup analysis to identify moderators of response. Preclinical studies should compare this compound’s effects in disease-specific animal models (e.g., opioid-dependent vs. hypertensive rats) .

Q. What experimental designs are optimal for evaluating this compound combination therapies (e.g., with naltrexone) in opioid withdrawal?

Implement double-blind, randomized trials with factorial designs to isolate individual and synergistic effects. Measure withdrawal symptoms via validated scales (e.g., COWS) and track detoxification completion rates. Use mixed-effects models to analyze time-dependent outcomes and adjust for PRN medication use .

Q. How should researchers address this compound’s variable cognitive effects in attention studies?

Adopt crossover designs with rigorous counterbalancing to control for practice effects. Include neurophysiological metrics (e.g., EEG P3 amplitude) alongside behavioral tasks (e.g., RSVP). Monitor blood pressure to differentiate central vs. peripheral α₂-adrenergic effects. For conflicting results, conduct equivalence testing to determine clinical relevance .

Q. What strategies can validate novel this compound binding sites identified in non-model organisms?

Perform phylogenetic comparisons of α₂-adrenergic receptor sequences across species. Use CRISPR/Cas9 to knock out putative binding regions and assess functional consequences. Confirm ligand-receptor interactions via surface plasmon resonance (SPR) or cryo-EM .

Q. Methodological Guidance

Q. How to analyze this compound’s dose-dependent effects in preclinical studies?

Apply Emax models to estimate EC₅₀ values for therapeutic vs. adverse effects. Use toxicity thresholds (e.g., LD₅₀) to calculate therapeutic indices. For in vitro data, normalize responses to baseline activity and report Hill coefficients .

Q. What statistical approaches are suitable for this compound trials with high dropout rates?

Use intention-to-treat (ITT) analysis with multiple imputation for missing data. Sensitivity analyses (e.g., per-protocol, worst-case scenarios) should assess robustness. Survival analysis (Kaplan-Meier curves) can evaluate time-to-dropout predictors .

Q. How to optimize this compound formulations for targeted drug delivery in translational research?

Develop nanoparticle-encapsulated this compound and characterize release kinetics via Franz diffusion cells. Validate targeting efficiency using fluorescent tracers in vivo (e.g., confocal microscopy). Compare bioavailability and tissue distribution to conventional formulations .

Q. Data Reporting Standards

Q. What metadata should accompany this compound binding assay datasets?

Include raw data (e.g., cpm values, protein concentrations), instrument calibration logs, and assay conditions (pH, temperature). Report nonspecific binding as a percentage of total binding. Use FAIR principles for data sharing .

Q. How to document this compound’s off-target effects in high-throughput screens?

Provide dose-response curves for all targets, with IC₅₀/EC₅₀ values. Annotate results using standardized ontologies (e.g., ChEBI, PubChem). Cross-validate hits via orthogonal assays (e.g., functional vs. binding assays) .

Q. Ethical and Reproducibility Considerations

Q. How to ensure ethical compliance in this compound trials involving vulnerable populations (e.g., opioid users)?

Obtain IRB approval and informed consent with explicit withdrawal protocols. Monitor adverse events (e.g., hypotension) in real-time using wearable devices. Publish de-identified data in repositories like ClinicalTrials.gov .

Q. What steps enhance reproducibility in this compound receptor studies?

Adhere to ARRIVE guidelines for preclinical research. Share protocols on platforms like Protocols.io . Use cell lines with authenticated STR profiles and lot-controlled reagents .

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSURZIOUXUGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4205-91-8 (mono-hydrochloride)
Record name Clonidine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6022846
Record name Clonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, 4.80e-01 g/L
Record name CLONIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Clonidine is primarily an alpha-2 adrenoceptor agonist which causes central hypotensive and anti-arrhythmogenic effects. The alpha-2 adrenoceptor is coupled to the G-proteins Go and Gi. Gi inhibits adenylyl cyclase and activates opening of a potassium channel that causes hyperpolarization. Clonidine binding to the alpha-2 adrenoceptor causes structural changes in the alpha subunit of the G-protein, reducing its affinity for GDP. Magnesium catalyzes the replacement of GDP with GTP. The alpha subunit dissociates from the other subunits and associates with an effector. The stimulation of alpha-2 adrenoceptors in the locus coeruleus may be responsible for the hypnotic effects of clonidine as this region of the brain helps regulate wakefulness. Clonidine can also decrease transmission of pain signals at the spine. Finally clonidine can affect regulators of blood pressure in the ventromedial and rostral-ventrolateral areas of the medulla., Intravenous infusion of clonidine causes an acute rise in blood pressure, apparently because of activation of postsynaptic alpha2 receptors in vascular smooth muscle. The affinity of clonidine for these receptors is high, although the drug is a partial agonist with relatively low efficacy at these sites. The hypertensive response that follows parenteral administration of clonidine generally is not seen when the drug is given orally. However, even after intravenous administration, the transient vasoconstriction is followed by a more prolonged hypotensive response which results from decreased central outflow of impulses in the sympathetic nervous system. ... The effect appears to result from activation of alpha2 receptors in the lower brain stem region. This central action has been demonstrated by infusing small amounts of the drug into the vertebral arteries or by injecting it directly into the cisterna magna., Clonidine decreases discharges in sympathetic preganglionic fibers in the splanchnic nerve as well as in postganglionic fibers of cardiac nerves. These effects are blocked by alpha2-selective antagonists ... Clonidine also stimulates parasympathetic outflow, and this may contribute to the slowing of heart rates as a consequence of increased vagal tone as well as diminished sympathetic drive., THE SITES OF ACTION OF CLONIDINE INDUCED ADRENAL-SUPPRESSANT EFFECT WERE INVESTIGATED IN SPONTANEOUSLY HYPERTENSIVE RATS. FIVE TO 10 MINUTES AFTER IV ADMINISTRATION OF CLONIDINE (3-100 MG/KG), THERE WAS A DECREASE IN BOTH SYMPATHETIC ADRENAL NERVE ACTIVITY AND ADRENAL CATECHOLAMINE SECRETION RATES, ALONG WITH THE DECREASE IN ARTERIAL BLOOD PRESSURE AND HEART RATE. APPARENTLY, BOTH THE ADRENAL MEDULLA AND THE SPINAL AND SUPRASPINAL STRUCTURES ARE THE RESPONSIBLE SITES OF ACTION OF CLONIDINE-INDUCED ADRENAL SUPPRESSION. THE CENTRAL ACTION OF CLONIDINE APPEARS TO PREDOMINATE OVER THE PERIPHERAL ACTION IN THIS SUPPRESSION., Clonidine appears to stimulate alpha2-adrenergic receptors in the CNS (mainly in the medulla oblongata), causing inhibition, but not blockade, of sympathetic vasomotor centers. Cardiovascular reflexes remain intact, and normal homeostatic mechanisms and hemodynamic responses to exercise are maintained. The central effects of the drug result in reduced peripheral sympathetic nervous system activity, reduced peripheral and renovascular resistance, reduction of systolic and diastolic blood pressure, and bradycardia. Peripheral venous pressure remains unchanged. It has been postulated that the hypotensive response to clonidine may result from reduced angiotensin II generation because of inhibition of renin release or from reduced stimulation of medullary vasomotor centers responsive to circulating angiotensin II; however, the exact relationship between the action of the drug in reducing renin activity and excretion of aldosterone and catecholamines and the hypotensive effect of the drug has not been fully elucidated.
Record name Clonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLONIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS No.

4205-90-7
Record name Clonidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4205-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clonidine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clonidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clonidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN3L5RMN02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLONIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 °C, MP: 305 °C. Soluble in aboslute ethanol. One gram is soluble in 6 mLs water (60 °C); about 13 mLs water (20 °C); about 5.8 mLs methanol; about 25 mLs ethanol; about 5000 mLs chloroform. UV max (water): 213, 271, 302 nm (epsilon 8290.327, 713.074, 339.876) /Clonidine hydrochloride/
Record name Clonidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLONIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

2,6-dichlorophenylsulfonic acid (1.0 g, 0.0037 m) was added to ethylenediamine (0.5 g, 0.008 m) in the absence of solvent. The reaction exothermed to 35° C. and was diluted with acetonitrile and heated at 65° C. for 7.25 hr. The reaction was concentrated, treated with sodium hydroxide and extracted with methylene chloride. The organic phase was dried and concentrated to yield 0.5 g of clonidine. The product was identified by spectroscopic methods.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Basically 0.1 mg (base equivalent) of clonidine hydrochloride was blended with 13 mg of calcium phosphate dibasic, with 15 mg of microcrystalline cellulose, with 40 mg of hydroxypropyl methyl cellulose, 1 mg of colloidal silica and 0.9 mg of magnesium stearate.
Quantity
0.1 mg
Type
reactant
Reaction Step One
Name
calcium phosphate dibasic
Quantity
13 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cellulose
Quantity
15 mg
Type
reactant
Reaction Step Three
[Compound]
Name
hydroxypropyl methyl cellulose
Quantity
40 mg
Type
reactant
Reaction Step Four
Name
magnesium stearate
Quantity
0.9 mg
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 2,6-dichloroaniline (0.162 g, 1 mmol), imidazoline-2-sulfonic acid (0.30 g, 2 mmol) and isobutanol (3 ml) was heated to 125° C. and maintained at this temperature for 16 hours. The mixture was then cooled to room temperature, diluted with CHCl3 (10 ml) and washed twice with 2 ml of aqueous 1 N NaOH. The organic extracts were combined, dried over MgSO4 and concentrated in vacuo to yield a solid which was chromatographed (silica gel, 10:1 CHCl3 /CH3OH saturated with NH3 (g)) to yield 0.147 g (a yield of 64%) of the title compound as a white solid, which was characterized spectroscopically.
Quantity
0.162 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.